

Technical Guide: Boc-D-Arg(Pbf)-OH for Peptide Synthesis

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Compound of Interest

Compound Name: Boc-D-Arg(Pbf)-OH

Cat. No.: B558569

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This in-depth technical guide is intended for researchers, scientists, and drug development professionals utilizing **Boc-D-Arg(Pbf)-OH** in peptide synthesis. It provides comprehensive information on its chemical properties, supplier details, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Core Compound Information

Chemical Name: N α -tert-Butoxycarbonyl-N ω -(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine

CAS Number: 186698-61-3[1][2][3][4][5][6]

Structure:

Boc-D-Arg(Pbf)-OH is a D-enantiomer of arginine with its α -amino group protected by a tert-butoxycarbonyl (Boc) group and its guanidino side chain protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The Boc group is labile to acid, while the Pbf group is also removed by strong acid, making this derivative well-suited for Boc-based solid-phase peptide synthesis strategies.[7]

Physicochemical Properties

A summary of the key physicochemical properties of **Boc-D-Arg(Pbf)-OH** is presented in the table below.

Property	Value	References
Molecular Formula	C ₂₄ H ₃₈ N ₄ O ₇ S	[2] [3]
Molecular Weight	526.65 g/mol	[1] [3] [4] [8] [9]
Appearance	White to off-white powder	[6] [9]
Purity	Typically ≥98.0% (HPLC)	[6] [8] [10] [11]
Solubility	Soluble in DMSO and DMF. Sparingly soluble in water.	[9]
Storage	Store at -15°C to -20°C in a dry, dark place.	[9]

Supplier Information

Boc-D-Arg(Pbf)-OH is commercially available from various chemical suppliers. Below is a list of some prominent suppliers. For purchasing inquiries, please refer to their respective websites.

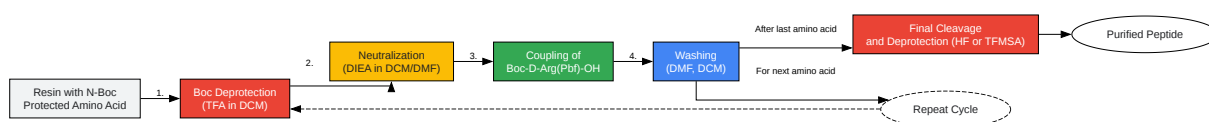
- AdooQ Bioscience
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- ECHEMI[\[13\]](#)
- Aapptec[\[14\]](#)
- Angene[\[3\]](#)

Experimental Protocols: Application in Boc-SPPS

Boc-D-Arg(Pbf)-OH is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for its incorporation into a growing peptide chain on a solid support.

General Workflow for Boc-SPPS

The overall process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each cycle consists of deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.



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Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Detailed Protocol for a Single Coupling Cycle

1. Resin Preparation:

- Start with a suitable resin for Boc chemistry, such as Merrifield, PAM, or MBHA resin, with the first amino acid already attached.
- Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.^[15]

2. Boc Deprotection:

- Remove the N-terminal Boc protecting group from the resin-bound amino acid by treating it with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.^[15]

- Allow the reaction to proceed for 15-30 minutes at room temperature.[15]
- Drain the reaction vessel and wash the resin thoroughly with DCM.

3. Neutralization:

- Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in either DCM or DMF.[15][16] This step is crucial to liberate the free amine for the subsequent coupling reaction.
- Wash the resin several times with DMF to remove excess DIEA.

4. Coupling of **Boc-D-Arg(Pbf)-OH**:

- In a separate vessel, prepare the activation solution. Dissolve **Boc-D-Arg(Pbf)-OH** (2-4 equivalents relative to the resin loading) and a suitable activating agent, such as HBTU/HOBt (2-4 equivalents), in DMF.[15]
- Add DIEA (4-8 equivalents) to the activation solution and mix for a few minutes.[15]
- Add the activated amino acid solution to the reaction vessel containing the neutralized resin.
- Agitate the mixture for 1-4 hours at room temperature to ensure complete coupling. The reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

5. Washing:

- After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups, including the Pbf group on D-arginine, are removed.

- The peptide-resin is treated with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
- Scavengers, such as anisole or thioanisole, are added to the cleavage cocktail to prevent side reactions with sensitive amino acid residues.
- The cleavage reaction is typically carried out at 0°C for 1-2 hours.
- After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by filtration, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemical Structures and Protecting Group Strategy

The success of Boc-SPPS relies on the orthogonal protection strategy, where the temporary α -Boc group and the more permanent side-chain protecting groups (like Pbf) are removed under different conditions.

Caption: Protecting group strategy for **Boc-D-Arg(Pbf)-OH** in SPPS.

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